Ethyl 3-(dodecylsulfonyl)propanoate

Description

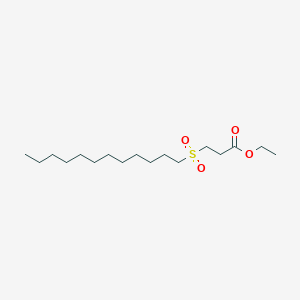

Ethyl 3-(dodecylsulfonyl)propanoate is a sulfone-containing ester characterized by a dodecyl (C12) sulfonyl group attached to the propanoate backbone. Sulfonyl groups are highly polar, influencing solubility, stability, and reactivity. The long dodecyl chain likely enhances hydrophobicity, making this compound relevant in surfactant or detergent formulations.

Properties

Molecular Formula |

C17H34O4S |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

ethyl 3-dodecylsulfonylpropanoate |

InChI |

InChI=1S/C17H34O4S/c1-3-5-6-7-8-9-10-11-12-13-15-22(19,20)16-14-17(18)21-4-2/h3-16H2,1-2H3 |

InChI Key |

DPGCFUVOGVBATH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)CCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dodecylsulfonyl)propanoate can be synthesized through the esterification of 3-(dodecylsulfonyl)propanoic acid with ethanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dodecylsulfonyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 3-(dodecylsulfonyl)propanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Hydrolysis: 3-(dodecylsulfonyl)propanoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(dodecylsulfonyl)propanoate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(dodecylsulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active 3-(dodecylsulfonyl)propanoic acid, which may interact with enzymes or receptors in biological systems. The long dodecyl chain can also influence the compound’s hydrophobic interactions and membrane permeability.

Comparison with Similar Compounds

Ethyl 3-(Methylsulfonyl)propanoate (CAS 118675-14-2)

- Structure : Features a methylsulfonyl (-SO₂CH₃) group instead of dodecylsulfonyl.

- Key Differences :

- Chain Length : Methyl (C1) vs. dodecyl (C12) alters hydrophobicity and molecular weight.

- Polarity : Both sulfonyl groups confer polarity, but the dodecyl chain reduces water solubility.

- Applications : Used as a synthetic intermediate; its shorter chain may favor applications requiring moderate hydrophobicity .

Ethyl 3-(Methylthio)propanoate

Ethyl 3-[(Furan-2-ylmethyl)sulfanyl]propanoate

- Structure : Incorporates a furylmethylthio (-S-CH₂-furan) group.

- Key Differences :

- Applications: Potential use in flavor chemistry or as a building block for heterocyclic synthesis.

Physicochemical Properties and Reactivity

- Reactivity Notes: Sulfonyl groups resist further oxidation, unlike sulfides, which can form sulfoxides or sulfones . Longer alkyl chains (e.g., dodecyl) may slow reaction kinetics in solution-phase syntheses due to steric hindrance.

Biological Activity

Ethyl 3-(dodecylsulfonyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a dodecylsulfonyl group attached to a propanoate backbone. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets. The presence of the dodecyl group may enhance membrane permeability, which is crucial for its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that compounds with similar structures can impair the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. Studies have demonstrated that structural analogs can inhibit viral replication by targeting specific viral enzymes or pathways. For example, iminosugar derivatives have shown efficacy against Dengue virus by inhibiting glycoprotein processing enzymes, which are essential for viral maturation.

Study on Antichlamydial Activity

A study focused on the antichlamydial activity of structurally related compounds found that certain derivatives could significantly reduce the formation of infectious elementary bodies (EBs) of Chlamydia trachomatis. Although this compound was not directly tested, the results from similar compounds suggest it may also exhibit antichlamydial properties due to its structural similarities.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that compounds with similar sulfonamide structures do not exhibit significant toxicity towards human cell lines at effective concentrations, suggesting a favorable safety margin for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.